Lithium salt 3-(oxetan-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium salt 3-(oxetan-2-YL)propanoic acid: is a chemical compound with the molecular formula C6H9LiO3 It is a lithium salt derivative of 3-(oxetan-2-yl)propanoic acid, which contains an oxetane ring, a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium salt 3-(oxetan-2-YL)propanoic acid typically involves the following steps:
Formation of 3-(oxetan-2-yl)propanoic acid: This can be achieved through the reaction of oxetane with a suitable propanoic acid derivative under controlled conditions.
Lithiation: The resulting 3-(oxetan-2-yl)propanoic acid is then treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, to form the lithium salt.
The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of 3-(oxetan-2-yl)propanoic acid: Using industrial reactors and optimized reaction conditions.
Lithiation process: Conducted in large-scale reactors with precise control over reaction parameters to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium salt 3-(oxetan-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The oxetane ring and propanoic acid moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Lithium salt 3-(oxetan-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of lithium salt 3-(oxetan-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and propanoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium salt 3-(oxetan-3-YL)propanoic acid
- Lithium salt 3-(oxetan-2-YL)butanoic acid
- Lithium salt 3-(oxetan-2-YL)acetic acid
Uniqueness
Lithium salt 3-(oxetan-2-YL)propanoic acid is unique due to its specific oxetane ring structure and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Eigenschaften
Molekularformel |
C6H9LiO3 |
---|---|
Molekulargewicht |
136.1 g/mol |
IUPAC-Name |
lithium;3-(oxetan-2-yl)propanoate |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
KSHCKISHUUSCRW-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1COC1CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.